molecular formula C14H10Cl2F2N2O B2685072 3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide CAS No. 1281060-52-3

3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide

Cat. No.: B2685072
CAS No.: 1281060-52-3
M. Wt: 331.14
InChI Key: NYMVAFHLNLPTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple chloro and fluoro substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is the reaction of 2,6-difluorophenylacetic acid with 3,6-dichloropyridine-2-carboxylic acid chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.

  • Reduction: The chloro substituents can be reduced to form corresponding hydrochlorides.

  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alkoxides can be used, often requiring elevated temperatures and strong bases.

Major Products Formed:

  • N-oxide derivatives: from oxidation reactions.

  • Hydrochlorides: from reduction reactions.

  • Substituted pyridines: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated and chlorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to its activity as an inhibitor of specific enzymes or receptors involved in disease processes.

Industry: In industry, this compound could be used in the production of advanced materials, such as fluorinated polymers or coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 3,5-Dichloro-2,4-difluorophenylcarbamoyl-2,6-difluorobenzamide

  • 3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • 3,6-Difluoro-2-methoxypyridine

Uniqueness: 3,6-Dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide is unique due to its specific arrangement of chloro and fluoro substituents on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2N2O/c15-9-4-5-12(16)20-13(9)14(21)19-7-6-8-10(17)2-1-3-11(8)18/h1-5H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMVAFHLNLPTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCNC(=O)C2=C(C=CC(=N2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.